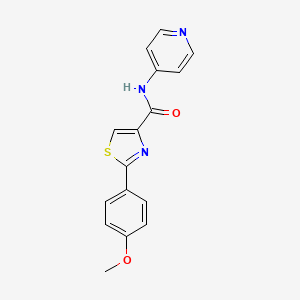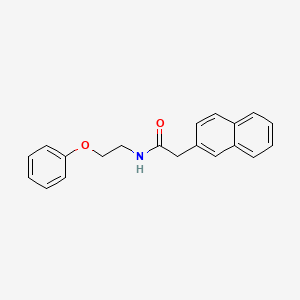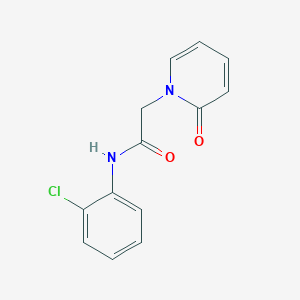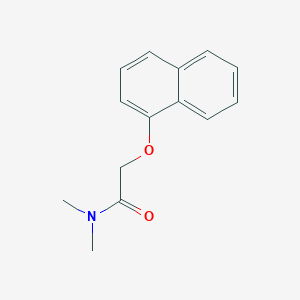
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide, also known as PTTB, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PTTB belongs to the class of thiazole-containing molecules and has been shown to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a critical signaling pathway that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In addition to its anti-tumor activity, 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to exhibit anti-inflammatory activity, antioxidant activity, and neuroprotective activity. 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide for lab experiments is its high potency and specificity. 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to exhibit potent anti-tumor activity at low concentrations, making it an attractive candidate for further study. However, one of the limitations of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide. One area of interest is the development of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide and its potential applications in various disease models. Finally, the development of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide-based therapeutics for the treatment of cancer and other diseases is an area of active research.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide can be achieved through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to produce 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid hydrazide. This intermediate is then reacted with pyridine-4-carboxylic acid to form 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide is in the field of cancer research. 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-4-2-11(3-5-13)16-19-14(10-22-16)15(20)18-12-6-8-17-9-7-12/h2-10H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUCHZOHJLYVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)





![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)



![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)